4-Bromo-5-fluoropicolinonitrile
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Overview
Description
4-Bromo-5-fluoropicolinonitrile is a chemical compound with the molecular formula C6H2BrFN2. It is a derivative of picolinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring. This compound is primarily used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoropicolinonitrile typically involves the halogenation of picolinonitrile derivatives. One common method is the bromination of 5-fluoropicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoropicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
- Substituted picolinonitriles
- Bipyridyl derivatives
- Amino picolinonitriles
Scientific Research Applications
4-Bromo-5-fluoropicolinonitrile is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoropicolinonitrile is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the pyridine ring enhances its reactivity towards nucleophiles and transition metal catalysts. This reactivity is exploited in the synthesis of various bioactive compounds and materials .
Comparison with Similar Compounds
- 4-Bromo-5-chloropicolinonitrile
- 4-Bromo-5-iodopicolinonitrile
- 4-Bromo-5-methylpicolinonitrile
Comparison: 4-Bromo-5-fluoropicolinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1211582-95-4 |
---|---|
Molecular Formula |
C6H2BrFN2 |
Molecular Weight |
201.00 g/mol |
IUPAC Name |
4-bromo-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |
InChI Key |
OBRIYSRNOXSGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)F)C#N |
Origin of Product |
United States |
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